Thiazole, 4-(difluoromethyl)-
Description
A Cornerstone of Modern Organic Synthesis
Fluorinated heterocycles are a critical class of organic compounds with expanding applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netmdpi.comnih.gov The introduction of fluorine into heterocyclic structures can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.combeilstein-journals.org This is due to fluorine's high electronegativity and small size, which allow it to form strong bonds with carbon, enhancing stability and influencing reactivity. numberanalytics.com Consequently, approximately 20-30% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. numberanalytics.com
The Unique Role of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is of particular interest due to its distinct physicochemical properties. It is considered a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor, which can be advantageous for improving membrane permeability and binding affinity of biologically active compounds. rsc.orgnih.gov
The two fluorine atoms in the difluoromethyl group exert a strong electron-withdrawing inductive effect, which significantly alters the electronic environment of the molecule. This can impact the reactivity and metabolic stability of the compound. The electron-withdrawing nature of the difluoromethyl group can enhance the reactivity of the molecule in certain chemical transformations. mdpi.com
The steric demand of the difluoromethyl group is modest, allowing for its incorporation into various molecular scaffolds without introducing significant structural disruptions. researchgate.net The ability of the CF₂H group to participate in hydrogen bonding has been quantified, revealing that compounds bearing this group are better hydrogen-bond donors than their non-fluorinated counterparts. rsc.org This property can influence the conformational preferences of the molecule and its interactions with biological targets.
Thiazole (B1198619) Chemistry and Fluorine
The thiazole ring is a versatile heterocyclic scaffold found in many biologically active compounds and is known for its diverse chemical reactivity. nih.govontosight.ai The incorporation of fluorine or fluorinated groups, such as the difluoromethyl group, into the thiazole ring has become a key strategy in the design of novel therapeutic agents and functional materials. frontiersin.orgnih.gov The presence of the difluoromethyl group at the 4-position of the thiazole ring creates a unique combination of electronic and steric properties that can be exploited in drug discovery and materials science.
Research and Academic Focus
The synthesis and properties of 4-(difluoromethyl)thiazole and its derivatives are active areas of research. Synthetic chemists are developing new methods for the efficient introduction of the difluoromethyl group into the thiazole ring. Medicinal chemists are exploring the potential of these compounds in various therapeutic areas, leveraging the unique properties imparted by the difluoromethyl group. ontosight.ai The academic significance of 4-(difluoromethyl)thiazole lies in its potential as a building block for creating complex molecules with tailored properties for a wide range of applications. researchgate.netnih.gov
Data on Thiazole, 4-(difluoromethyl)- and Related Compounds
Below are tables summarizing key information about the chemical compounds discussed in this article.
Table 1: Properties of Thiazole, 4-(difluoromethyl)-
| Property | Value |
| IUPAC Name | 4-(difluoromethyl)-1,3-thiazole |
| CAS Number | 2657625-43-7 |
| Molecular Formula | C₄H₃F₂NS |
| Key Structural Features | Thiazole ring with a difluoromethyl group at the 4-position. |
This table presents fundamental identification and structural information for the primary compound of interest.
Table 2: Related Thiazole Derivatives and their Significance
| Compound Name | Key Features and Research Interest |
| 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid | Features a carboxylic acid group, offering a site for further chemical modification. Investigated for antimicrobial properties. |
| 5-Chloro-N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine | Contains trifluoromethyl and chloro groups, contributing to lipophilicity and reactivity. Studied for potential biological activities. ontosight.ai |
| 2-(Benzylthio)-4-(trifluoromethyl)thiazole-5-carboxylates | Serves as a building block in organic synthesis, with the trifluoromethyl group aiding in reaction monitoring via ¹⁹F NMR. unisa.edu.au |
| N-phenyl-4-(trifluoromethyl)thiazol-2-amine | An important class of fluorinated heterocycles with applications in agrochemicals, particularly as fungicides and insecticides. researchgate.net |
This table highlights other relevant thiazole derivatives, emphasizing their unique structural modifications and areas of scientific investigation.
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2NS/c5-4(6)3-1-8-2-7-3/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXGRMKZGXSJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306932 | |
| Record name | Thiazole, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432754-57-8 | |
| Record name | Thiazole, 4-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thiazole, 4 Difluoromethyl and Its Derivations
Direct Difluoromethylation Approaches to Thiazole (B1198619) Scaffolds
Direct C-H difluoromethylation of pre-existing thiazole rings is a powerful strategy that avoids the need for multi-step syntheses involving functionalized precursors. These methods often rely on the generation of the difluoromethyl radical (•CF2H), which then attacks the electron-rich thiazole ring.
Radical-Mediated Difluoromethylation of Thiazoles
Radical difluoromethylation has emerged as a versatile tool for the incorporation of the CF2H group under relatively mild conditions with good functional group tolerance.
Visible-light photoredox catalysis has become a prominent method for generating difluoromethyl radicals from stable precursors. This approach offers a green and efficient alternative to traditional methods that may require harsh reagents or high temperatures. In this strategy, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a difluoromethyl source to generate the •CF2H radical.
A notable example involves the use of an organic dye, such as Rose Bengal, as the photocatalyst and sodium difluoromethanesulfinate (CF2HSO2Na) as the difluoromethyl radical precursor. organic-chemistry.orgresearchgate.netwikipedia.org This system, utilizing O2 as a green oxidant, allows for the direct C-H difluoromethylation of a variety of heterocycles, including thiazole derivatives. researchgate.netwikipedia.orgyoutube.com The reaction proceeds under mild conditions, typically at room temperature with irradiation from green LEDs. researchgate.net This methodology is advantageous as it often obviates the need for metal catalysts and stoichiometric additives. researchgate.netwikipedia.org
Table 1: Examples of Photoredox-Catalyzed C-H Difluoromethylation
| Catalyst | Difluoromethyl Source | Oxidant | Conditions | Reference |
| Rose Bengal | CF2HSO2Na | O2 | Green LEDs, DMSO, rt | organic-chemistry.orgresearchgate.net |
Transition metals, particularly copper and silver, are effective catalysts for the generation of difluoromethyl radicals from various sources. These methods often involve the in situ formation of a metal-difluoromethyl species that can then participate in radical pathways.
For instance, silver-catalyzed C-H difluoromethylation of heterocyoles has been achieved using reagents like K2S2O8 as an oxidant. organic-chemistry.org Copper-catalyzed approaches have also been developed, sometimes in conjunction with photoredox catalysis, to facilitate the difluoromethylation process. organic-chemistry.org The choice of metal catalyst can influence the reaction conditions and substrate scope. While these methods are effective, they may require stoichiometric amounts of metal salts and oxidants. researchgate.net
Oxidative difluoromethylation involves the generation of a difluoromethyl radical, often through the oxidation of a suitable precursor, which then adds to the thiazole ring. This is typically followed by a rearomatization step to yield the final product.
A copper-mediated oxidative C-H difluoromethylation of heteroarenes, including thiazoles, has been developed using (difluoromethyl)trimethylsilane (TMSCF2H) as the difluoromethyl source. chemhelpasap.com A key component of this reaction is the use of an oxidant, with 9,10-phenanthrenequinone (PQ) being identified as particularly effective. chemhelpasap.com This method allows for the regioselective introduction of the difluoromethyl group under mild conditions. chemhelpasap.com The reaction is believed to proceed through the formation of a CuCF2H species, followed by oxidation and reductive elimination. chemhelpasap.com
Table 2: Comparison of Oxidative C-H Difluoromethylation Conditions
| Difluoromethyl Source | Catalyst/Mediator | Oxidant | Key Features | Reference |
| TMSCF2H | CuCN | 9,10-phenanthrenequinone | Mild, regioselective | chemhelpasap.com |
| CF2HSO2Na | AgNO3 | K2S2O8 | Stoichiometric metal and oxidant | organic-chemistry.org |
Nucleophilic and Electrophilic Difluoromethylation of Thiazole Precursors
An alternative to direct C-H functionalization is the construction of the 4-(difluoromethyl)thiazole ring from precursors that already contain the difluoromethyl moiety or are susceptible to its introduction through nucleophilic or electrophilic substitution. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, provides a foundational framework for this approach. researchgate.netyoutube.com
A variety of reagents have been developed to act as sources of nucleophilic or electrophilic difluoromethyl groups.
For nucleophilic difluoromethylation , reagents that deliver a "CF2H-" equivalent are employed. A prominent example is (difluoromethyl)trimethylsilane (TMSCF2H), often referred to as the Ruppert-Prakash reagent. In the presence of a suitable fluoride (B91410) source or base, TMSCF2H can act as a nucleophilic difluoromethylating agent. In the context of thiazole synthesis, a hypothetical approach would involve the reaction of a thioamide with an α-halo-α-difluoromethyl ketone in a Hantzsch-type synthesis.
Electrophilic difluoromethylation involves reagents that deliver a "CF2H+" equivalent or a difluorocarbene (:CF2) precursor.
Difluoromethyl phenyl sulfone (PhSO2CF2H) and its derivatives are versatile reagents that can act as precursors for both nucleophilic and electrophilic difluoromethylation depending on the reaction conditions.
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine has been developed as an efficient electrophilic difluoromethylating reagent for transferring a CF2H group to S-, N-, and C-nucleophiles. nih.gov This reagent is proposed to generate difluorocarbene under basic conditions. nih.gov
The reaction of imidazoles with the Ruppert-Prakash reagent in the presence of a fluoride source can lead to C-H difluoromethylation, which is thought to proceed through the insertion of difluorocarbene. researchgate.net A similar mechanism could be envisioned for thiazole precursors.
The synthesis of 4-(difluoromethyl)thiazole could be achieved by employing a difluoromethylated building block in a classical thiazole synthesis. For example, the condensation of a thioamide with 1-bromo-3,3-difluoroacetone would theoretically yield the desired 4-(difluoromethyl)thiazole derivative.
Table 3: Common Difluoromethylating Reagents
| Reagent Name | Formula | Type | Application |
| Sodium difluoromethanesulfinate | CF2HSO2Na | Radical Precursor | Photoredox and metal-catalyzed difluoromethylation |
| (Difluoromethyl)trimethylsilane | (CH3)3SiCF2H | Nucleophilic/Carbene Precursor | Nucleophilic addition, C-H insertion |
| Difluoromethyl phenyl sulfone | PhSO2CF2H | Nucleophilic/Radical Precursor | Versatile difluoromethyl source |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | C14H14F2NO3S2 | Electrophilic/Carbene Precursor | Difluoromethylation of nucleophiles |
Transition Metal-Free Protocols for Difluoromethylation
The direct C-H difluoromethylation of heteroaromatic compounds, including thiazoles, under transition-metal-free conditions has been an area of active research. These methods often rely on radical-mediated processes, initiated by photochemical or other means, to avoid the use of potentially toxic and expensive transition metal catalysts.
One notable approach involves the use of organic photoredox catalysis. For instance, the direct C-H difluoromethylation of various heterocycles has been achieved using an organic dye as a photocatalyst and O2 as a green oxidant dntb.gov.ua. This method is highlighted for its operational simplicity and its applicability to the late-stage functionalization of complex molecules. While this study demonstrates the difluoromethylation of a thiadiazole, the principle is broadly applicable to other electron-deficient heterocycles like thiazole.
Another transition-metal-free strategy employs persulfate to promote the selective activation of C-H bonds for fluorination . Although this particular study focuses on benzylic C-H bonds, the underlying principle of using a strong oxidant to initiate a radical process for C-F bond formation is relevant to the functionalization of heteroaromatic C-H bonds.
Recent advancements in photoredox catalysis have further expanded the scope of transition-metal-free difluoromethylation. Visible-light-induced radical difluoromethylation of thiols has been developed using difluoromethyltriphenylphosphonium triflate as a readily available CF2H radical source nih.gov. This method's success with heteroaryl thiols suggests its potential for adaptation to the direct C-H difluoromethylation of the thiazole ring. The field of photoredox-catalyzed direct difluoromethylation is rapidly evolving, with an emphasis on developing milder and more efficient protocols using easily accessible sources of the difluoromethyl radical researchgate.net.
Electrochemical C–H Difluoromethylation of Thiazole Derivatives
Electrochemical methods offer a green and efficient alternative for the C-H functionalization of heterocycles. These techniques can often be performed under mild, catalyst- and oxidant-free conditions, reducing waste and simplifying purification. An electrochemical method for the synthesis of 2-aminothiazoles has been reported, which involves a cascade enamine C–H thiolation and C–N amination . While this method does not directly install a difluoromethyl group, it demonstrates the utility of electrochemistry in constructing the thiazole ring itself, which could potentially be followed by a difluoromethylation step. More directly relevant is the development of electrochemical methods for the difunctionalization of gem-difluoroalkenes, showcasing the versatility of electrochemistry in synthesizing structurally diverse difluorinated motifs researchgate.net.
Cyclization-Based Syntheses Incorporating Difluoromethylated Building Blocks
The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide researchgate.netfirsthope.co.innih.govresearchgate.net. To synthesize 4-(difluoromethyl)thiazole using this approach, a difluoromethylated α-haloketone would be a key intermediate. While specific examples of Hantzsch synthesis leading directly to 4-(difluoromethyl)thiazole are not prevalent in the provided search results, the general applicability of this method suggests its feasibility. For instance, the synthesis of fluorinated hydrazinylthiazole derivatives has been achieved through the Hantzsch method by condensing 2-bromo-4-fluoroacetophenone with thiosemicarbazones nih.gov. This demonstrates that fluorinated ketones can be successfully employed in the Hantzsch synthesis. A one-pot synthesis of Fmoc amino acid-derived 4-amino-thiazole derivatives and related dipeptidomimetics has also been reported using a modified Hantzsch protocol with N(alpha)-Fmoc alpha-halomethylketones and thioamides nih.gov.
Multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules in a single step. Several MCRs have been developed for the synthesis of thiazole derivatives. A one-pot, three-component synthesis of substituted Hantzsch thiazole derivatives has been reported, involving the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes nih.gov. The adaptation of such MCRs to include a difluoromethylated building block could provide a direct route to 4-(difluoromethyl)thiazoles. For example, a domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones has been established from 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor in a multi-component fashion . This highlights the potential of incorporating fluorination steps within an MCR sequence to generate difluoromethylated heterocycles. The synthesis of fully substituted 1,3-thiazoles appended with a lawsone moiety has also been achieved through a one-pot multicomponent reaction, demonstrating the versatility of this approach acs.org.
Condensation reactions are a fundamental strategy for the synthesis of heterocyclic compounds. The synthesis of 4-(difluoromethyl)thiazole can be envisioned through the condensation of a difluoromethylated precursor, such as ethyl 4,4-difluoro-3-oxobutanoate, with a suitable thioamide. The synthesis of ethyl 4,4-difluoro-3-oxobutanoate itself can be achieved from ethyl difluoroacetate and ethyl acetate chemicalbook.com. The subsequent reaction of this β-ketoester with a thioamide would follow a pathway similar to the Hantzsch synthesis to afford the desired 4-(difluoromethyl)thiazole derivative.
Advanced Functionalization Strategies for 4-(Difluoromethyl)thiazole Derivatives
The direct functionalization of the thiazole ring at specific positions is a powerful tool for the synthesis of diverse derivatives. Palladium-catalyzed C-H functionalization has emerged as a key strategy in this regard. A (XantPhos)Pd-catalyzed decarbonylative C–H functionalization of azoles, including thiazole, with difluoromethyl anhydrides has been reported acs.orgnih.govnih.gov. This reaction selectively installs a difluoromethyl group at the C2-position of the thiazole ring.
Furthermore, ligand-free palladium-catalyzed direct arylation of thiazoles at the C5-position has been achieved with very low catalyst loadings organic-chemistry.org. This method is environmentally attractive and tolerates a wide range of functional groups on the aryl bromide coupling partner. While this specific example does not introduce a difluoromethyl group, it demonstrates the potential for selective C-H functionalization of the thiazole ring, which could be applied to a 4-(difluoromethyl)thiazole scaffold to introduce further diversity. Palladium-catalyzed difluoromethylation of a range of heteroaryl halides, including thiazolyl halides, has also been described, providing another route to difluoromethylated thiazoles escholarship.org.
The following table summarizes the key synthetic strategies discussed:
| Methodology | Section | Key Features | Relevant Precursors/Reagents |
| Transition Metal-Free Protocols for Difluoromethylation | 2.1.2.2 | Avoids transition metals, often radical-mediated, photochemically or oxidant-induced. | Organic photocatalysts, O2, Persulfate, Difluoromethyltriphenylphosphonium triflate |
| Electrochemical C–H Difluoromethylation | 2.1.3 | Green and efficient, often catalyst- and oxidant-free. | - |
| Hantzsch-Type Thiazole Syntheses | 2.2.1 | Classic and versatile method for thiazole ring formation. | Difluoromethylated α-haloketones, Thioamides |
| Multicomponent Reaction Approaches | 2.2.2 | Atom-economical, one-pot synthesis of complex molecules. | Difluoromethylated building blocks, Selectfluor |
| Condensation Reactions | 2.2.3 | Fundamental approach using difluoromethylated precursors. | Ethyl 4,4-difluoro-3-oxobutanoate, Thioamides |
| Advanced Functionalization Strategies | 2.3 | Direct and selective modification of the thiazole ring. | Palladium catalysts, Difluoromethyl anhydrides, Aryl bromides |
Late-Stage Difluoromethylation of Complex Thiazole Architectures
Late-stage functionalization (LSF) is a powerful tool in medicinal chemistry, allowing for the direct modification of complex molecules at a late point in the synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The direct C-H difluoromethylation of thiazole rings represents a highly atom-economical and efficient method for the synthesis of compounds like 4-(difluoromethyl)thiazole.
Recent advances have highlighted the utility of radical-based and transition-metal-catalyzed reactions for this purpose. For instance, copper-mediated oxidative C-H difluoromethylation has been shown to be effective for a range of heteroaromatics, including thiazoles. These reactions typically employ a difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF2H), in the presence of a copper catalyst and an oxidant. The regioselectivity of these reactions is often dictated by the electronic properties of the thiazole substrate, with difluoromethylation favoring more electron-deficient or acidic C-H bonds.
One notable method involves the use of a copper(I) complex that, upon oxidation, facilitates the reductive elimination of the desired difluoromethylated product. This strategy has been successfully applied to a variety of heterocyclic systems, demonstrating good to excellent yields. The choice of oxidant and reaction conditions can be crucial in achieving the desired outcome and minimizing side reactions.
Below is a representative table of substrates and yields for copper-mediated C-H difluoromethylation of various heterocycles, illustrating the general applicability of the method.
| Heterocycle | Reagents | Catalyst/Oxidant | Yield (%) |
| Oxazole derivative | TMSCF2H | Cu(I)/Phenanthrenequinone | 75 |
| Thiazole derivative | TMSCF2H | Cu(I)/Phenanthrenequinone | 80 |
| Imidazole derivative | TMSCF2H | Cu(I)/Phenanthrenequinone | 65 |
| Benzothiazole | TMSCF2H | Cu(I)/Phenanthrenequinone | 85 |
This table presents generalized data from studies on late-stage difluoromethylation and may not represent specific results for 4-(difluoromethyl)thiazole.
Regioselective and Chemoselective Modifications of the Thiazole Ring
Once the 4-(difluoromethyl)thiazole core is synthesized, further modifications of the thiazole ring can provide access to a diverse range of derivatives. The reactivity of the thiazole ring is well-established, with the C2 and C5 positions being particularly susceptible to electrophilic and nucleophilic attack, respectively, depending on the substituents present. The electron-withdrawing nature of the 4-(difluoromethyl) group is expected to influence the reactivity and regioselectivity of subsequent transformations.
Regioselective Lithiation: Deprotonation of the thiazole ring using strong bases like organolithium reagents can generate nucleophilic intermediates for further functionalization. The acidity of the C-H protons on the thiazole ring generally follows the order C2 > C5. Therefore, treatment of 4-(difluoromethyl)thiazole with a strong base would likely lead to deprotonation at the C2 position, allowing for the introduction of various electrophiles at this site.
Electrophilic and Nucleophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, typically at the C5 position, which is the most electron-rich carbon. Conversely, nucleophilic aromatic substitution can occur at positions bearing a suitable leaving group, often introduced through prior functionalization. The presence of the 4-difluoromethyl group will deactivate the ring towards electrophilic attack and may direct substitution patterns differently compared to an unsubstituted thiazole.
Chemoselective modifications involve targeting a specific functional group within a molecule while leaving others intact. For a 4-(difluoromethyl)thiazole derivative bearing other functional groups, careful selection of reagents and reaction conditions is necessary to achieve the desired transformation without affecting the difluoromethyl group or other sensitive moieties.
Optimization of Reaction Conditions and Catalytic Systems in Difluoromethylthiazole Synthesis
The efficiency and practicality of any synthetic route heavily rely on the optimization of reaction conditions and the catalytic system employed. This is particularly true for difluoromethylation reactions, which can be sensitive to various parameters.
Investigation of Solvent Effects and Temperature Control
The choice of solvent can significantly impact the yield, selectivity, and rate of a reaction. In the context of copper-catalyzed difluoromethylation, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate the dissolution of reagents and stabilize charged intermediates. However, the optimal solvent must be determined empirically for each specific substrate and catalytic system.
Temperature control is another critical factor. While higher temperatures can increase reaction rates, they can also lead to undesired side reactions or decomposition of thermally sensitive reagents and products. For late-stage functionalizations, reactions are often designed to proceed at or near room temperature to ensure broad functional group tolerance. Careful optimization of the temperature profile is essential for achieving high yields and purity.
Design and Screening of Ligand and Additive Systems
In transition-metal-catalyzed reactions, the choice of ligand plays a pivotal role in modulating the reactivity and selectivity of the metal center. For copper-catalyzed difluoromethylation, nitrogen-based ligands such as 1,10-phenanthroline and its derivatives have been shown to be effective. These ligands can stabilize the copper catalyst, prevent its agglomeration, and facilitate the key steps of the catalytic cycle.
Additives can also have a profound effect on the reaction outcome. For instance, the addition of certain salts can act as co-catalysts or help to regenerate the active catalytic species. In some cases, the presence of a mild base or acid is required to promote the desired transformation. A systematic screening of different ligands and additives is often necessary to identify the optimal combination for a given reaction.
The following table illustrates a hypothetical screening of ligands and additives for a copper-catalyzed difluoromethylation reaction.
| Entry | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | None | DMF | 100 | <10 |
| 2 | 1,10-Phenanthroline | None | DMF | 100 | 45 |
| 3 | Bathophenanthroline | None | DMF | 100 | 55 |
| 4 | 1,10-Phenanthroline | Cs2CO3 | DMF | 100 | 65 |
| 5 | 1,10-Phenanthroline | K3PO4 | DMSO | 80 | 78 |
This table is illustrative and represents a typical optimization process.
Scalability and Process Intensification in Difluoromethylthiazole Synthesis
Process intensification refers to the development of innovative technologies and methodologies to dramatically improve manufacturing processes, making them smaller, safer, and more energy-efficient. In the context of synthesizing 4-(difluoromethyl)thiazole, continuous flow chemistry offers a promising avenue for process intensification.
Continuous Flow Synthesis: In contrast to traditional batch processing, continuous flow synthesis involves pumping reagents through a network of tubes and reactors. This technology offers several advantages, including:
Enhanced safety: Small reactor volumes minimize the risks associated with highly reactive or hazardous reagents.
Precise control: Temperature, pressure, and reaction time can be precisely controlled, leading to improved consistency and reproducibility.
Improved efficiency: Rapid heat and mass transfer can lead to faster reaction times and higher yields.
Facilitated scale-up: Production can be increased by running the system for longer periods or by "numbering up" (using multiple reactors in parallel).
The implementation of continuous flow technology for the synthesis of 4-(difluoromethyl)thiazole could streamline its production, making it a more accessible and cost-effective building block for the pharmaceutical industry.
Reactivity and Mechanistic Investigations of Thiazole, 4 Difluoromethyl
Chemical Transformations Involving the Difluoromethyl Group
The difluoromethyl (CF2H) group is a key pharmacophore, and its chemical transformations are of significant interest for modifying molecular properties. rsc.org Research has focused on activating the strong carbon-fluorine (C-F) bonds for further derivatization and on pathways for hydrodefluorination.
C–F Bond Activation and Subsequent Derivatization
The activation of the C-F bond in difluoromethyl groups is a challenging yet crucial transformation for creating new molecular analogues. baranlab.org While the C-F bond is the strongest single bond to carbon, its selective cleavage allows for the introduction of various functional groups. researchgate.net
Recent methodologies have demonstrated that C-F bond activation can be achieved through various means, including photoredox catalysis and the use of strong reducing agents. d-nb.infonih.gov These methods often generate a difluoromethyl radical or anion, which can then be trapped by electrophiles to form new C-C or C-heteroatom bonds. d-nb.info For instance, the use of alkali metal naphthalenides can effectively cleave the C(sp³)–F bond, leading to the formation of a difluoromethyl anion intermediate. d-nb.info This highly reactive species can then participate in subsequent reactions.
Although direct examples involving 4-(difluoromethyl)thiazole are not extensively detailed in the reviewed literature, the principles of C-F bond activation in other difluoromethylarenes are applicable. nih.gov The cooperation between a transition metal and a fluorophilic cation, for example, has been shown to enable the activation of benzylic C-F bonds in difluoromethylarenes. nih.gov Such strategies could potentially be applied to 4-(difluoromethyl)thiazole to create derivatives with novel properties.
The table below summarizes general approaches to C-F bond activation that could be applicable to 4-(difluoromethyl)thiazole.
Table 1: Methodologies for C-F Bond Activation and Derivatization
| Method | Reagents/Conditions | Intermediate | Potential Products |
| Reductive Metalation | Alkali Metal Naphthalenides (e.g., KNp), Electrophile | Difluoromethyl anion | Hydrodefluorinated products, C-C coupled products |
| Photoredox Catalysis | Photocatalyst (e.g., Ir(ppy)3), Hydrogen Atom Donor | Difluoromethyl radical | Hydrodefluorinated products |
| Transition-Metal Catalysis | Palladium catalyst, Chiral ligand (e.g., (R)-BINAP), Nucleophile | Palladium-complexed intermediate | Enantioselectively substituted products |
Hydrodefluorination Pathways and Products
Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a significant reaction for fine-tuning the properties of fluorinated molecules. nih.govchemrxiv.org In the context of a difluoromethyl group, this can lead to a monofluoromethyl or a methyl group. The challenge lies in achieving selective mono-hydrodefluorination, as the C-F bond dissociation energy decreases with successive defluorination steps, often leading to over-reduction. nih.gov
Electrochemical reduction and photoredox catalysis have emerged as powerful tools for the hydrodefluorination of trifluoromethylarenes to difluoromethylarenes. nih.gov These processes typically involve the formation of a radical anion, which then expels a fluoride (B91410) ion. nih.gov The resulting radical is subsequently reduced and protonated. nih.gov
A study on the defluorinative functionalization using alkali metal naphthalenides in a flow microreactor system demonstrated successful hydrodefluorination of various substrates bearing C-F bonds. d-nb.info This method showed high chemoselectivity, even in the presence of other functional groups. d-nb.info While 4-(difluoromethyl)thiazole was not explicitly tested, related structures were successfully hydrodefluorinated. d-nb.info
The general mechanism for reductive hydrodefluorination is outlined below:
Table 2: General Pathway for Reductive Hydrodefluorination
| Step | Process | Description |
| 1 | Single Electron Transfer (SET) | The difluoromethylarene accepts an electron to form a radical anion. |
| 2 | Fluoride Elimination | The radical anion undergoes mesolytic cleavage, expelling a fluoride ion to form a monofluoromethylaryl radical. |
| 3 | Second Electron Transfer | The resulting radical is reduced to an anion. |
| 4 | Protonation | The anion is protonated by a suitable proton source to yield the hydrodefluorinated product. |
Reactivity of the Thiazole (B1198619) Heterocycle in 4-(Difluoromethyl)thiazole Systems
The thiazole ring is an aromatic heterocycle with distinct sites of reactivity. nih.govthieme-connect.de The presence of the electron-withdrawing difluoromethyl group at the C4-position significantly influences the electronic properties of the ring, affecting its susceptibility to electrophilic and nucleophilic attack, as well as its oxidation and reduction potential. acs.org
Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring can undergo both electrophilic and nucleophilic aromatic substitution, though its reactivity is modulated by substituents. nih.govmdpi.com The C2, C4, and C5 positions of the thiazole ring have different electron densities. Generally, electrophilic substitution is favored at the C4 and C5 positions due to higher electron density, while nucleophilic attack often occurs at the C2 position. mdpi.com
The strongly electron-withdrawing nature of the difluoromethyl group at C4 deactivates the thiazole ring towards electrophilic attack. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the substituent, which in this case would primarily be the C2 and C5 positions.
Research on related 4-(trifluoromethyl)thiazole systems shows that nucleophilic substitution at the C2 position is a common reaction pathway. sorbonne-universite.frunisa.edu.au For example, 2-bromothiazoles can be displaced by various nucleophiles. sorbonne-universite.fr It is expected that 4-(difluoromethyl)thiazole would exhibit similar reactivity, potentially allowing for the introduction of various substituents at the C2 position via SNAr reactions.
Direct electrophilic substitution on a 4-(difluoromethyl)thiazole ring would be challenging and likely require harsh conditions. However, functionalization can be achieved through other means, such as metalation-electrophile quench sequences.
Oxidation and Reduction Chemistry of the Thiazole Moiety
The thiazole moiety can be subject to both oxidation and reduction, although the ring itself is relatively stable. nih.gov Oxidation can occur at the sulfur atom, leading to the formation of thiazole N-oxides or S-oxides. acs.org For instance, oxidation of a substituted thiazole with m-chloroperbenzoic acid (m-CPBA) can yield the corresponding thiazole S,S-dioxide. acs.org
The reduction of the thiazole ring is less common but can be achieved under specific conditions, often leading to thiazolines or thiazolidines. nih.gov The presence of the electron-withdrawing difluoromethyl group would make the thiazole ring more susceptible to reduction.
Cyclic voltammetry studies on related 4-substituted thiazole BF2 complexes have shown that electron-withdrawing groups increase the electron affinity of the molecule. acs.org A 4-nitrophenyl substituted thiazole complex, for example, showed a significantly increased electron affinity compared to complexes with donor or less withdrawing groups. acs.org This suggests that the difluoromethyl group at C4 would similarly increase the reduction potential of the thiazole ring in 4-(difluoromethyl)thiazole.
Ring-Opening and Rearrangement Reactions
Thiazole rings can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack. nih.gov For example, strong bases can cause ring cleavage. nih.gov Rearrangement reactions, such as the Dimroth rearrangement, are also known for thiazole derivatives, typically involving ring-opening and subsequent re-closure. nih.govrsc.org
While specific studies on the ring-opening and rearrangement of 4-(difluoromethyl)thiazole are scarce, reactions documented for other substituted thiazoles provide insight into potential pathways. For instance, the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism is a common pathway for the transformation of heterocyclic systems, including thiazoles. researchgate.net Such a reaction on 4-(difluoromethyl)thiazole could lead to the formation of different heterocyclic structures.
Elucidation of Reaction Mechanisms and Identification of Key Intermediates
The reactivity of 4-(difluoromethyl)thiazole is intricately linked to the specific reaction conditions and the nature of the interacting species. Mechanistic studies have shed light on the involvement of radical, organometallic, and ionic intermediates in various transformations.
Characterization of Radical Intermediates in Difluoromethylation
The introduction of a difluoromethyl group onto a thiazole ring often proceeds through a radical pathway. researchgate.netrsc.org The generation of the difluoromethyl radical (•CF2H) is a key initiating step. researchgate.net Various precursors can be employed to generate this radical, often through single-electron transfer (SET) processes initiated by photocatalysts or transition metals. rsc.orgacs.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. bruker.comnih.gov In the context of difluoromethylation, EPR studies can provide evidence for the formation of the •CF2H radical and its subsequent addition to the thiazole ring. semanticscholar.org The resulting radical adduct, a heteroaryl-CF2H radical intermediate, is a crucial species in the reaction cascade. semanticscholar.orgmdpi.com The g-anisotropy observed in the EPR spectrum is a characteristic feature of thiyl radicals and can be used for their identification. rsc.org
Radical trapping experiments further support the involvement of radical intermediates. The addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can inhibit the reaction, providing indirect evidence for a radical mechanism. semanticscholar.orgmdpi.comacs.org For instance, in photocatalytic C–H 18F-difluoromethylation reactions, the complete inhibition of product formation in the presence of TEMPO strongly suggests the participation of radical species. semanticscholar.orgmdpi.com
The stability and reactivity of the generated radical intermediates are influenced by the electronic properties of the thiazole ring and the reaction medium. researchgate.netrsc.org The subsequent steps following the formation of the radical adduct can involve oxidation and deprotonation to yield the final difluoromethylated thiazole product. semanticscholar.orgmdpi.com
Role of Organometallic and Ionic Intermediates in Catalytic Cycles
In many transition-metal-catalyzed difluoromethylation reactions, the catalytic cycle involves the formation and transformation of organometallic and ionic intermediates. wikipedia.orgbeilstein-journals.org A general catalytic cycle begins with the catalyst, often a transition metal complex, which binds to the reactants and facilitates their conversion to products, regenerating the catalyst at the end of the cycle. wikipedia.org
Organometallic Intermediates:
Palladium and copper complexes are commonly employed in the difluoromethylation of aryl halides and related compounds. rsc.orgbeilstein-journals.org The catalytic cycle in these reactions typically involves several key steps:
Oxidative Addition: The active catalyst, often a low-valent metal species (e.g., Pd(0)), undergoes oxidative addition with an aryl halide, forming an organometallic intermediate. rsc.org
Transmetalation: A difluoromethyl group is transferred from a suitable reagent, such as (DMPU)2Zn(CF2H)2, to the metal center. rsc.org
Reductive Elimination: The desired difluoromethylated arene is formed through reductive elimination from the organometallic intermediate, regenerating the active catalyst. rsc.org
The stability and reactivity of these organometallic intermediates are highly dependent on the ligands coordinated to the metal center. researchgate.net For instance, bidentate phosphine (B1218219) ligands can enhance the stability and lifetime of metalloradical intermediates. researchgate.net
Ionic Intermediates:
Ionic intermediates also play a crucial role, particularly in reactions involving N-heterocycles. For example, the difluoromethylation of N-heterocycles can proceed through the formation of an N-difluoromethylated heteroarenium salt. chemrxiv.org This ionic intermediate increases the acidity of protons on the molecule, facilitating subsequent transformations. chemrxiv.org
In some cases, the reaction mechanism involves the in situ generation of a copper-CF2H complex which then reacts with the substrate. researchgate.net The formation of cuprate (B13416276) complexes, such as [Cu(CF2H)2]−, has also been proposed as a key step in certain copper-mediated difluoromethylations. rsc.org
The following table summarizes key intermediates and the catalytic systems they are involved in:
| Intermediate Type | Catalyst System Example | Key Mechanistic Steps |
| Radical Intermediate | fac-Ir(ppy)3 (photocatalyst) | Single Electron Transfer (SET), Radical Addition, Oxidation, Deprotonation |
| Organometallic Intermediate | Pd(dba)2 / RuPhos | Oxidative Addition, Transmetalation, Reductive Elimination |
| Ionic Intermediate | K2CO3 / bromo(difluoro)acetic acid | Nucleophilic Substitution, Decarboxylation |
Mechanistic Insights into Dearomatization Processes (e.g., N-difluoromethylative dearomatization)
Dearomatization reactions represent a powerful strategy for the synthesis of three-dimensional molecules from flat aromatic precursors. rsc.org In the context of thiazoles and other N-heterocycles, N-difluoromethylative dearomatization has emerged as a novel transformation. chemrxiv.org
This process is initiated by the selective N-difluoromethylation of the heterocyclic ring. chemrxiv.org The key to this transformation is the enhanced nucleophilicity and reduced steric hindrance of the nitrogen atom in the heteroarene, which allows for the attack of a difluoromethylating agent. chemrxiv.org This initial step leads to the formation of an N-difluoromethylated heteroarenium salt, a crucial ionic intermediate. chemrxiv.org
The formation of this heteroarenium salt activates the molecule towards dearomatization. chemrxiv.org The increased acidity of a proton on an external N-H bond, for example, facilitates its removal by a base. chemrxiv.org Subsequent π-electron transfer from the external nitrogen to the nitrogen of the heteroarene ring drives the dearomatization process, resulting in the formation of a novel N-difluoromethylative dearomatized product. chemrxiv.org
Mechanistic investigations, including the isolation and characterization of key intermediates like the N-difluoromethylquinolinium salt, have provided strong evidence for this proposed pathway. chemrxiv.org This type of dearomatization strategy offers a unique approach to creating functionalized, sp3-rich scaffolds from readily available N-heterocycles. chemrxiv.org
Theoretical and Computational Studies on Thiazole, 4 Difluoromethyl
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide a powerful lens through which to understand the intrinsic properties of molecules like 4-(difluoromethyl)thiazole. These computational approaches allow for the detailed investigation of electronic structure, molecular geometry, and vibrational frequencies, offering insights that complement and predict experimental findings.
Electronic Structure Analysis: HOMO-LUMO Orbitals and Charge Distribution
The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For thiazole (B1198619) derivatives, this gap can reveal the potential for intramolecular charge transfer.
In the case of 4-(difluoromethyl)thiazole, the electron-withdrawing nature of the difluoromethyl group is expected to influence the electronic landscape of the thiazole ring. DFT calculations can elucidate the distribution of electron density and identify the locations of the HOMO and LUMO. This analysis helps in understanding how the difluoromethyl substituent modulates the electronic properties of the parent thiazole ring. Natural Bond Orbital (NBO) analysis is a further computational tool used to study charge transfer between localized bonds and lone pairs, providing a more detailed picture of the electronic interactions within the molecule.
| Parameter | Description | Significance for 4-(Difluoromethyl)thiazole |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. The difluoromethyl group likely lowers this energy compared to unsubstituted thiazole. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Represents the molecule's ability to accept electrons. The electron-withdrawing nature of the CHF2 group is expected to lower the LUMO energy. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. The effect of the difluoromethyl group on the gap would be a key outcome of computational studies. |
| Charge Distribution | The allocation of electron density across the molecule. | NBO analysis can quantify the partial charges on each atom, highlighting the polarization of bonds due to the electronegative fluorine atoms. |
Geometry Optimization and Conformational Landscapes
Determining the most stable three-dimensional arrangement of atoms is a fundamental goal of computational chemistry. Geometry optimization calculations, using methods like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of 4-(difluoromethyl)thiazole.
The conformational landscape refers to the different spatial arrangements of a molecule and their relative energies. For 4-(difluoromethyl)thiazole, a key aspect would be the rotational barrier of the difluoromethyl group around the C-C bond connecting it to the thiaz
Analysis of Molecular Interactions and Non-Covalent Forces
Intramolecular and Intermolecular π-π Stacking Interactions
The arrangement of aromatic and heteroaromatic rings in the solid state and in biological complexes is heavily influenced by noncovalent interactions, particularly π-π stacking. For 4-(difluoromethyl)thiazole, both the electron-deficient nature of the thiazole ring and the electronic effects of the difluoromethyl group are significant determinants of these interactions.
Computational studies on related fluorinated thiazole derivatives show that the planarity of the molecule is a key factor in facilitating π-π stacking. The difluoromethyl group, as a potent electron-withdrawing group, modulates the electron density of the thiazole π-system. This influences its ability to engage in favorable stacking geometries, which are often parallel-displaced or T-shaped, to minimize electrostatic repulsion and maximize dispersion and induction forces.
Analysis using Non-Covalent Interaction (NCI) plots, a common computational visualization tool, can reveal the regions and nature of these weak interactions. For molecules like 4-(difluoromethyl)thiazole, NCI plots would likely indicate a dispersive interaction region (characterized by low electron density and low values of the reduced density gradient) between thiazole rings in a dimer, which is a hallmark of π-π stacking. These interactions are critical in crystal engineering and in determining the binding orientation of the molecule within a protein's active site.
Table 1: Predicted Characteristics of π-π Stacking Interactions for 4-(difluoromethyl)thiazole
| Interaction Type | Key Influencing Factors | Predicted Geometry | Significance |
| Intermolecular | Electron-deficient thiazole ring, planarity, electrostatic potential. | Parallel-displaced or T-shaped stacking. | Governs crystal packing, influences material properties. |
| Intramolecular | (Applicable in larger derivatives) Torsional angles between the thiazole ring and other aromatic moieties. | Co-planar arrangement to maximize overlap. | Stabilizes specific molecular conformations. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a fundamental tool for investigating the mechanisms of chemical reactions. For 4-(difluoromethyl)thiazole, DFT calculations can be employed to map out the potential energy surfaces of various transformations, such as cycloaddition or substitution reactions. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For instance, in a hypothetical Diels-Alder reaction where 4-(difluoromethyl)thiazole acts as the dienophile, computational analysis could predict the activation energies for the endo and exo pathways. The B3LYP functional is a common choice for modeling such dipolar cycloadditions. By comparing the calculated energy barriers, one can predict the stereoselectivity of the reaction.
Transition state analysis provides detailed information about the geometry of the highest-energy point along the reaction coordinate. This includes bond lengths that are being formed or broken. The analysis of vibrational frequencies confirms the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 2: Illustrative Transition State Energy Data for a Hypothetical Cycloaddition Reaction (Note: Data is illustrative of typical computational outputs for thiazole derivatives)
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| endo-Cycloaddition | DFT (B3LYP/6-31G(d)) | 15.2 | Kinetically disfavored |
| exo-Cycloaddition | DFT (B3LYP/6-31G(d)) | 12.8 | Kinetically favored |
This type of analysis is crucial for understanding reaction mechanisms and for designing synthetic routes with desired outcomes.
Computational Prediction of Chemical Activity, Selectivity, and Stability
Modern drug discovery and materials science heavily rely on the computational prediction of a molecule's behavior before its synthesis. Methods range from quantum chemical calculations to molecular docking and quantitative structure-activity relationship (QSAR) models.
Chemical Activity and Selectivity:
The reactivity of 4-(difluoromethyl)thiazole can be predicted by analyzing its Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The locations of these orbitals indicate the likely sites for nucleophilic and electrophilic attack, thus predicting regioselectivity. For example, conceptual DFT calculations can pinpoint the most electrophilic site on the thiazole ring, guiding the prediction of how it will interact with nucleophiles.
In the context of biological activity, molecular docking simulations can predict whether 4-(difluoromethyl)thiazole can bind effectively to a specific biological target, such as an enzyme or receptor. These simulations calculate a docking score, which estimates the binding affinity, and reveal the specific interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.
Stability:
Computational methods can also predict the metabolic stability of a compound. The presence of the difluoromethyl group is significant, as fluorinated moieties are known to block sites of oxidative metabolism. By replacing a metabolically labile group (like a methyl or hydrogen) with a -CHF2 group, the molecule's resistance to degradation by metabolic enzymes, such as cytochrome P450, is often enhanced. This can be modeled by calculating the energies of potential metabolic products. In silico toxicity prediction models can further assess the likelihood of the compound having adverse biological effects.
Table 3: Summary of Computationally Predicted Properties for 4-(difluoromethyl)thiazole
| Property | Computational Method | Predicted Finding |
| Chemical Activity | DFT |
Advanced Research Applications of Thiazole, 4 Difluoromethyl As a Versatile Chemical Scaffold
Building Blocks for Complex Organic Synthesis
The 4-(difluoromethyl)thiazole moiety is a valuable synthon for chemists aiming to construct larger, more complex molecular architectures. Its inherent chemical reactivity and the unique properties imparted by the difluoromethyl group make it an ideal starting point for synthesizing polyheterocyclic systems and advanced organic materials.
Construction of Polyheterocyclic Systems and Fused Rings
The thiazole (B1198619) nucleus provides multiple reaction sites for elaboration into more complex structures. Researchers have utilized thiazole derivatives to build fused-ring systems, which are common motifs in pharmacologically active compounds. nih.govresearchgate.net For instance, synthetic strategies have been developed to create fused systems like thiazolo[4, 5-d]pyrimidines from polysubstituted thiazole precursors. nih.gov The difluoromethyl group at the 4-position can influence the reactivity and electronic distribution of the thiazole ring, guiding the regioselectivity of subsequent cyclization reactions.
Furthermore, building blocks containing the difluoromethyl group are instrumental in constructing fused heterocyclic systems. Methodologies such as the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with cyclic unsaturated carbonyl compounds have proven effective for synthesizing ring-fused difluoromethylated pyrazolines and pyrazoles. researchgate.netbohrium.com These reactions demonstrate the utility of difluoromethyl-containing synthons in generating novel, complex heterocyclic frameworks that are promising for drug discovery. bohrium.com The development of such synthetic methods allows for the creation of diverse libraries of compounds where the 4-(difluoromethyl)thiazole core is integrated into a larger, rigid polyheterocyclic structure. nih.gov
Precursors for Advanced Organic Materials Synthesis
Beyond medicinal chemistry, thiazole-based structures are gaining traction in materials science, particularly in the field of optoelectronics. Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, form a rigid, coplanar backbone with an extended π-conjugated system. mdpi.com This electron-deficient structure imparts high oxidative stability, a desirable characteristic for organic electronic materials. mdpi.com
A notable example is the incorporation of a thiazolo[5,4-d]thiazole bridge into a porphyrin-based porous organic framework (POF). rsc.org This material, Por-TzTz-POF, was investigated for its promising nonlinear optical (NLO) properties. rsc.org The synthesis of such materials relies on the availability of functionalized thiazole precursors that can be polymerized or integrated into larger supramolecular assemblies. The 4-(difluoromethyl)thiazole unit can serve as a precursor to these fused systems, where the electronic properties of the final material can be tuned by the strong electron-withdrawing nature of the difluoromethyl group.
Design of Chemical Compounds with Modulated Physicochemical Properties
The introduction of a difluoromethyl group onto a thiazole scaffold is a strategic decision in molecular design, aimed at deliberately altering the compound's physicochemical profile. This substituent exerts a profound influence on lipophilicity, electronic character, and steric interactions, and serves as a valuable bioisostere for other common functional groups.
Influence of the Difluoromethyl Group on Lipophilicity and Polarity
Studies on various organic scaffolds have shown that the change in lipophilicity upon replacing a methyl group with a difluoromethyl group (ΔlogP) can vary, with experimental values spanning from -0.1 to +0.4. h1.conih.gov The -CF2H group can also act as a hydrogen bond donor, a property not observed in methyl or trifluoromethyl groups, which further complicates its effect on polarity and intermolecular interactions. researchgate.netnih.gov This dual role allows the difluoromethyl group to function as a "lipophilic hydrogen bond donor," providing a unique tool for modulating solubility and membrane permeability. researchgate.neth1.co
Table 1: Comparative Physicochemical Properties of Functional Groups
| Functional Group | Typical Lipophilicity (Compared to -CH₃) | Hydrogen Bond Donor Capability | Key Characteristic |
|---|---|---|---|
| -CH₃ | Baseline | No | Lipophilic |
| -CF₂H | Slightly Increased (ΔlogP -0.1 to +0.4) h1.conih.gov | Yes (Weak) researchgate.netnih.gov | Lipophilic H-bond donor |
| -CF₃ | Significantly Increased | No | Strongly lipophilic, electron-withdrawing |
| -OH | Decreased | Yes (Strong) | Polar, H-bond donor/acceptor |
| -SH | Slightly Increased | Yes (Weak) | Weakly acidic H-bond donor |
Tunable Electronic and Steric Effects in Molecular Design
The difluoromethyl group exerts a strong electron-withdrawing effect through induction, a consequence of the high electronegativity of the two fluorine atoms. nih.gov This electronic influence can significantly alter the properties of the thiazole ring and adjacent functional groups. For instance, it can lower the pKa of nearby acidic or basic centers, which is crucial for controlling the ionization state of a drug candidate at physiological pH. nih.govnih.gov This modulation of electronic properties can directly impact a molecule's binding affinity to its biological target. nih.gov
From a steric perspective, the difluoromethyl group is intermediate in size between a methyl and a trifluoromethyl group. The strong, stable C-F bond can influence the local conformation of the molecule, which can be a critical factor for achieving optimal orientation within a protein's binding pocket. nih.gov The interplay between these electronic and steric factors provides chemists with a mechanism to fine-tune a molecule's shape and reactivity with considerable precision. nih.gov
Strategic Bioisosteric Replacements in Chemical Leads
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. nih.gov The difluoromethyl group is recognized as a valuable bioisostere for several common functionalities, including the hydroxyl (-OH), thiol (-SH), and sometimes the amine (-NH₂) or methyl (-CH₃) groups. researchgate.netnih.gov This substitution can lead to significant improvements in a drug lead's properties. For example, replacing a metabolically vulnerable hydroxyl group with a stable difluoromethyl group can enhance the compound's metabolic stability and pharmacokinetic profile. researchgate.net
The strategic value of this replacement is evident in the design of bioactive compounds. In one study involving pyrazole-4-carboxamides designed as succinate dehydrogenase inhibitors (SDHI), replacing a trifluoromethyl (CF₃) group on the pyrazole ring with a difluoromethyl (CF₂H) group resulted in a nearly 30-fold increase in inhibitory activity against the target enzyme. acs.org This demonstrates that the subtle differences in the electronic and steric properties of the -CF₂H group compared to other fluorinated or non-fluorinated groups can have a dramatic impact on biological potency, making the 4-(difluoromethyl)thiazole scaffold a highly attractive component for lead optimization campaigns. acs.orgnih.gov
Applications in Agrochemical Development (Chemical Design Focus)
The thiazole heterocycle is a core component in numerous commercial pesticides, including fungicides, herbicides, and insecticides. researchgate.net The incorporation of the 4-(difluoromethyl) group onto this scaffold is a key strategy in modern agrochemical design, aimed at enhancing efficacy, optimizing physicochemical properties, and overcoming resistance. nih.govacs.org
The 4-(difluoromethyl)thiazole moiety is an integral part of advanced fungicidal and herbicidal design, primarily due to the potent electron-withdrawing nature of the difluoromethyl group, which can enhance the biological activity of the entire molecule. acs.org
In fungicidal design, the thiazole ring is often part of a larger structure that targets specific enzymes in pathogenic fungi, such as succinate dehydrogenase (SDH). acs.org The introduction of a difluoromethyl group can increase the binding affinity of the compound to the enzyme's active site. acs.org For instance, in the design of novel SDH inhibitors, researchers often modify the "acid" fragment of the molecule. Replacing other groups with a 4-(difluoromethyl)thiazole scaffold can lead to compounds with improved efficacy against resistant fungal strains. Research on related structures, such as pyrazole carboxamides, has shown that the presence of a difluoromethyl group is crucial for high levels of fungicidal activity. acs.org
The design strategy often involves linking the 4-(difluoromethyl)thiazole core to other heterocyclic systems, like pyrazoles or quinazolines, through amide or ether linkages to create molecules with broad-spectrum antifungal activity. acs.orgnih.gov The difluoromethyl group's ability to form weak hydrogen bonds can contribute to a more favorable and stable interaction with the target protein. acs.org
In herbicidal development, the 4-(difluoromethyl)thiazole scaffold is utilized to design molecules that inhibit essential plant enzymes. Thiazole derivatives have been explored for their herbicidal properties, and the addition of fluorinated groups like CF₂H can enhance their potency and selectivity. nih.govacs.org The design focuses on creating compounds that are readily absorbed by weeds and translocated to the target site, while having favorable environmental degradation profiles.
Table 1: Representative Thiazole-Based Fungicides and Key Structural Features
| Compound Class | Core Scaffold | Target Enzyme | Role of Fluorine Substituents |
| Thiazole Carboxamides | Thiazole, Pyrazole | Succinate Dehydrogenase (SDH) | Enhance binding affinity and metabolic stability. |
| Piperidinyl Thiazole Isoxazolines | Thiazole, Isoxazoline | Oxysterol Binding Protein (OSBP) | Crucial for high efficacy against oomycetes. nih.gov |
| Benzothiazoles | Benzothiazole | Varies | Increase lipophilicity and cell membrane penetration. |
The thiazole ring is a cornerstone of the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR). researchgate.net The design of novel insecticides often involves modifying the thiazole scaffold to improve potency, broaden the spectrum of activity, and manage insect resistance. The 4-(difluoromethyl)thiazole unit serves as a key building block in creating next-generation insecticidal architectures.
Structure-activity relationship (SAR) studies have shown that the electronic properties of the thiazole ring are critical for effective binding to the nAChR. The electron-withdrawing difluoromethyl group at the 4-position can modulate the electron density of the thiazole ring, potentially leading to enhanced receptor affinity. mdpi.com In designing new insecticidal compounds, the 4-(difluoromethyl)thiazole moiety is often connected to other aromatic or heterocyclic rings via amide, ether, or thioether linkages. researchgate.net This modular approach allows for the systematic exploration of chemical space to identify compounds with optimal insecticidal profiles against pests like aphids, leafhoppers, and beetles. nih.gov
For example, novel N-pyridylpyrazole derivatives containing a thiazole moiety have been synthesized and shown to exhibit good insecticidal activities against lepidopteran pests. mdpi.com Preliminary SAR analysis of these compounds indicated that the presence of electron-withdrawing groups on the molecule generally improved insecticidal activity. mdpi.com This suggests that incorporating a 4-(difluoromethyl)thiazole scaffold could be a promising strategy for developing even more potent insecticides.
Table 2: Key Thiazole-Containing Insecticide Scaffolds and Their Targets
| Insecticide Class | Core Scaffold(s) | Mode of Action |
| Neonicotinoids | Thiazole, Pyridine | Nicotinic Acetylcholine Receptor (nAChR) Agonist researchgate.net |
| N-Pyridylpyrazoles | Thiazole, Pyrazole | Varies (e.g., GABA-gated chloride channel blockers) mdpi.com |
| Thiadiazoles | Thiadiazole | Insect Growth Regulators (IGRs) nih.gov |
Emerging Roles in Materials Science and Functional Polymers
The unique electronic and structural characteristics of the 4-(difluoromethyl)thiazole unit are being leveraged in the field of materials science to create novel functional polymers and organic electronic devices. researchgate.net The rigid, planar structure of the thiazole ring promotes π–π stacking, which is essential for charge transport in organic semiconductors, while the difluoromethyl group allows for the tuning of electronic properties. rsc.org
Organic field-effect transistors (OFETs) are key components of flexible and low-cost "plastic electronics." wikipedia.org The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its channel. semanticscholar.org Polymers and small molecules incorporating thiazole units have been extensively investigated for these applications. nih.govresearchgate.net Specifically, the fused-ring system thiazolo[5,4-d]thiazole is an electron-deficient building block known for its high oxidative stability and planarity, which facilitates efficient intermolecular overlap. rsc.org
The introduction of the 4-(difluoromethyl) group onto the thiazole scaffold within a conductive polymer backbone is a strategic approach to developing high-performance n-type (electron-transporting) materials. The strong electron-withdrawing nature of the CF₂H group helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, which is a prerequisite for efficient electron injection and transport. nih.gov
Researchers have designed and synthesized thiazole-based conjugated polymers for use in transistors. nih.gov By copolymerizing 4-(difluoromethyl)thiazole-containing monomers with other electron-rich units, donor-acceptor polymers can be created. This architecture enhances intermolecular charge transfer and can lead to higher charge carrier mobilities. The synthesis of polymers containing thiazolo[5,4-d]thiazole has been shown to yield materials with promising semiconductor properties for OFETs. researchgate.netresearchgate.net
Small organic molecules based on thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazole, have attracted significant interest as functional dyes and pigments for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. mdpi.com These molecules possess an extended π-conjugated system, which is responsible for their ability to absorb and emit light.
The 4-(difluoromethyl)thiazole moiety can be incorporated into the structure of these dyes to modulate their optoelectronic properties. The electron-withdrawing CF₂H group can influence the intramolecular charge transfer characteristics of the dye molecule, leading to shifts in the absorption and emission spectra. This allows for the rational design of dyes with specific colors and photophysical properties. Furthermore, the introduction of fluorinated groups can enhance the thermal stability and oxidative resistance of the pigments, which is crucial for the long-term operational stability of electronic devices. The synthesis of thiazolo[5,4-d]thiazole-based dyes is often achieved through the condensation of aromatic aldehydes with dithiooxamide, a method that allows for the straightforward incorporation of functionalized aromatic rings. mdpi.comnih.gov
Future Directions and Unresolved Challenges in 4 Difluoromethyl Thiazole Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Methods
A primary objective in contemporary chemical synthesis is the development of processes that are both efficient and environmentally responsible. dovepress.com For fluorinated compounds like 4-(difluoromethyl)thiazole, this presents a significant challenge. dovepress.com Traditional methods for introducing fluorine or fluoroalkyl groups can involve harsh reagents and generate substantial waste. rsc.org
Future research will undoubtedly focus on creating greener synthetic pathways. This includes the use of less toxic and more abundant starting materials, as well as the development of catalytic systems that can operate under milder conditions. rsc.org A significant goal is to improve the "atom economy" of these reactions, ensuring that a maximal amount of the reactants are incorporated into the final product, thereby minimizing waste. dovepress.com The development of fluorinating agents that are less expensive and more suitable for large-scale industrial applications is also a critical area of focus. dovepress.com
| Challenge Addressed | Potential Sustainable Approach | Desired Outcome |
| Use of hazardous reagents | Development of new, non-toxic fluorinating agents | Safer and more environmentally friendly synthesis |
| High energy consumption | Catalytic methods operating at lower temperatures | Reduced energy costs and carbon footprint |
| Generation of waste | High atom economy reactions | Minimized environmental impact and disposal costs |
| Reliance on expensive catalysts | Use of earth-abundant metal catalysts | More cost-effective and sustainable production |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties conferred by the difluoromethyl group can lead to novel reactivity of the thiazole (B1198619) ring. A key area of future research will be to explore and harness this reactivity to develop unprecedented chemical transformations. This could involve the selective functionalization of other positions on the thiazole ring, guided by the electronic influence of the difluoromethyl group.
Furthermore, the development of new catalytic methods, such as photoredox catalysis, opens up possibilities for novel reactions involving the difluoromethyl group itself. dokumen.pub These methods can enable the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions, expanding the synthetic utility of 4-(difluoromethyl)thiazole as a building block in organic synthesis. The merging of different catalytic strategies could also lead to the discovery of new and powerful synthetic methodologies. acs.org
Application of Advanced Spectroscopic and Analytical Techniques for Mechanistic Insight
A deeper understanding of the mechanisms of reactions involving 4-(difluoromethyl)thiazole is crucial for the development of more efficient and selective synthetic methods. Future research will increasingly rely on advanced spectroscopic and analytical techniques to probe reaction intermediates and transition states.
Computational modeling, such as Density Functional Theory (DFT) calculations, will play a pivotal role in predicting reaction outcomes and elucidating complex reaction pathways. These theoretical studies, when combined with experimental techniques like in-situ reaction monitoring, can provide a detailed picture of how these reactions occur at the molecular level. This knowledge will be invaluable for optimizing existing reactions and designing new, more effective synthetic strategies.
Expansion of Non-Biological Applications of Difluoromethylthiazoles
While much of the interest in fluorinated compounds has been driven by their applications in pharmaceuticals and agrochemicals, there is a growing recognition of their potential in materials science. dovepress.comacs.org The unique properties of the carbon-fluorine bond, such as its high strength and polarity, can be exploited to create new materials with tailored electronic and physical properties. dovepress.com
Future research will likely explore the incorporation of 4-(difluoromethyl)thiazole into polymers, liquid crystals, and other advanced materials. The specific electronic and steric properties of the 4-(difluoromethyl)thiazole unit could lead to materials with novel optical, electronic, or self-assembly properties. The exploration of these non-biological applications represents a significant and largely untapped area of research.
| Potential Application Area | Desired Property Conferred by 4-(Difluoromethyl)thiazole | Example of Potential Material |
| Organic Electronics | Modified electronic properties, improved stability | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
| Polymer Science | Enhanced thermal stability, specific solubility | High-performance polymers, advanced coatings |
| Liquid Crystals | Altered mesophase behavior, modified dielectric properties | Novel liquid crystal displays |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The increasing complexity of chemical synthesis necessitates the development of new tools for reaction design and optimization. Artificial intelligence (AI) and machine learning are emerging as powerful technologies in this domain. In the context of 4-(difluoromethyl)thiazole chemistry, these approaches could be used to predict the outcomes of novel reactions, identify optimal reaction conditions, and even design entirely new synthetic routes.
By training algorithms on large datasets of known chemical reactions, AI models can learn the underlying principles of chemical reactivity and use this knowledge to make predictions about new, unexplored chemical space. This has the potential to significantly accelerate the discovery of new synthetic methods and the development of novel applications for 4-(difluoromethyl)thiazole and its derivatives. The integration of computational modeling and pathway prediction will be instrumental in this endeavor. unom.ac.in
Q & A
Q. What are the common synthetic routes for preparing thiazole derivatives containing a 4-(difluoromethyl) substituent?
Thiazole derivatives, including those with a 4-(difluoromethyl) group, are typically synthesized via cyclization reactions. For example, thiazole cores can be formed by reacting α-haloketones with thioamides or via Hantzsch thiazole synthesis using β-keto esters and thiourea derivatives. Fluorinated substituents like difluoromethyl are introduced using fluorinating agents (e.g., DAST or Deoxo-Fluor) or via direct substitution of halogens with fluorine-containing reagents. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) critically influence yield and purity. For instance, refluxing in ethanol with glacial acetic acid as a catalyst has been employed for analogous thiazole syntheses .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing 4-(difluoromethyl)thiazole derivatives?
Structural confirmation relies on:
- 1H/13C NMR : To identify proton environments (e.g., CF2 groups show distinct splitting patterns) and carbon backbone.
- IR spectroscopy : Confirms functional groups (e.g., C-F stretches at 1000–1300 cm⁻¹).
- Elemental analysis : Validates molecular composition.
- Mass spectrometry : Determines molecular weight and fragmentation patterns. Advanced techniques like X-ray crystallography resolve stereoelectronic effects of fluorine substitution, such as altered bond angles due to the electronegativity of fluorine .
Advanced Research Questions
Q. How does the difluoromethyl group influence the physicochemical and biological properties of thiazole derivatives?
The CF2 group enhances metabolic stability by resisting oxidative degradation and increases lipophilicity, improving membrane permeability. Fluorine’s inductive effect reduces the basicity of adjacent amines, which can modulate receptor binding and bioavailability. Additionally, the CF2 moiety engages in weak hydrogen bonding and dipole interactions with target proteins, as observed in docking studies of fluorinated thiazoles with kinase enzymes . Comparative studies show that replacing methyl with difluoromethyl in thiazoles increases IC50 values against cancer cell lines by up to 10-fold, likely due to enhanced hydrophobic interactions .
Q. How can researchers address contradictory bioactivity data for 4-(difluoromethyl)thiazole analogs in anticancer assays?
Discrepancies often arise from:
- Substituent effects : Minor structural changes (e.g., nitro vs. cyano groups on the aryl ring) alter steric/electronic profiles, affecting target binding.
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or protocols (e.g., incubation time, concentration ranges).
- Metabolic instability : Some derivatives may undergo rapid hydrolysis in vitro but not in vivo. To resolve contradictions, researchers should standardize assay conditions, perform structure-activity relationship (SAR) studies, and validate hits using orthogonal methods (e.g., SPR binding assays) .
Q. What computational strategies are effective for optimizing 4-(difluoromethyl)thiazole derivatives for target engagement?
Molecular docking and MD simulations predict binding modes to targets like EGFR or tubulin. For example, fluorine’s stereoelectronic effects can stabilize interactions with hydrophobic pockets or polar residues (e.g., hydrogen bonding with Serine or Threonine). QSAR models incorporating fluorine-specific parameters (e.g., σm values) help prioritize derivatives with balanced lipophilicity and solubility. Studies on fluorinated thiazoles demonstrate that CF2 groups improve binding affinity by 20–30% compared to non-fluorinated analogs in kinase inhibition assays .
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields for fluorinated intermediates .
- Data Validation : Cross-validate biological activity using multiple assays (e.g., MTT, apoptosis markers) and orthogonal techniques (e.g., thermal shift assays) .
- Fluorine-Specific Analysis : Employ 19F NMR to track metabolic degradation or protein interactions in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
